
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide, also known as DMC or DMC-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMC is a member of the chalcone family, which is a class of compounds that have been shown to possess a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. Inhibition of NF-κB by (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide leads to the downregulation of various genes involved in cell proliferation and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been investigated for its potential use as an anti-inflammatory agent. In a study conducted by Li et al. (2017), (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide was found to reduce the production of pro-inflammatory cytokines in a mouse model of acute lung injury. Additionally, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is not very water-soluble, which may limit its use in certain experimental settings. Additionally, the mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide is not fully understood, which may make it difficult to optimize its use in different experimental contexts.
Zukünftige Richtungen
There are several potential future directions for research on (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide. One area of interest is the development of more water-soluble derivatives of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide that may be more suitable for use in vivo. Additionally, further studies are needed to investigate the potential use of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide in combination with other chemotherapeutic agents. Finally, the exact mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide needs to be further elucidated in order to optimize its use in different experimental contexts.
Synthesemethoden
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2,5-dimethylacetophenone in the presence of a base such as sodium hydroxide. The resulting chalcone intermediate can then be converted into (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide through a Wittig reaction with an appropriate phosphonium ylide.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been investigated for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells. In a study conducted by Chen et al. (2015), (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide was found to induce apoptosis (programmed cell death) in human breast cancer cells by activating the intrinsic apoptotic pathway. Additionally, (2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis.
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13-5-6-14(2)16(11-13)20-19(21)10-8-15-7-9-17(22-3)18(12-15)23-4/h5-12H,1-4H3,(H,20,21)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCQTLRXSXRLJY-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(2,5-dimethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

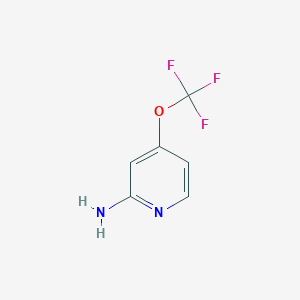

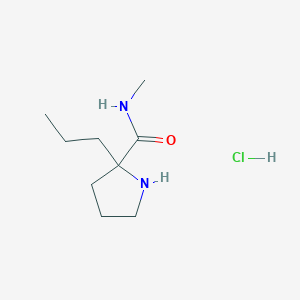
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)
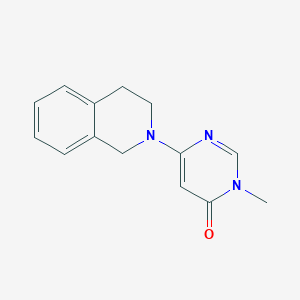
![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)
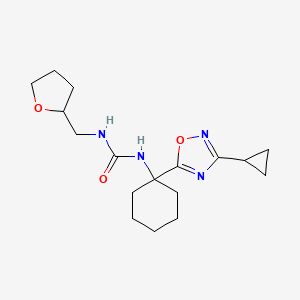
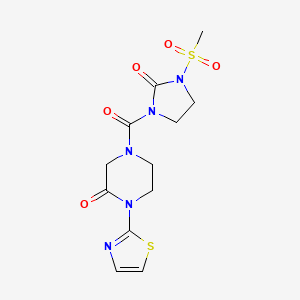
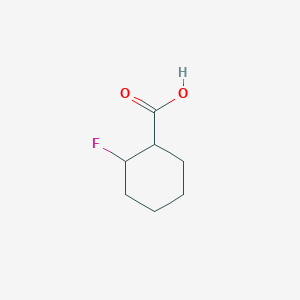

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)